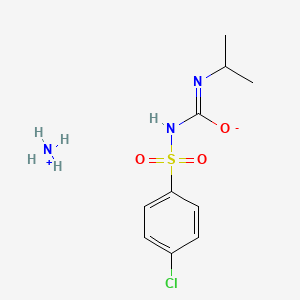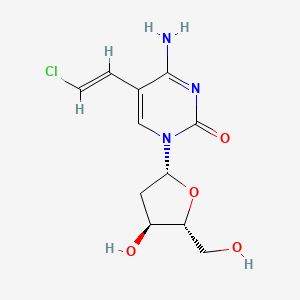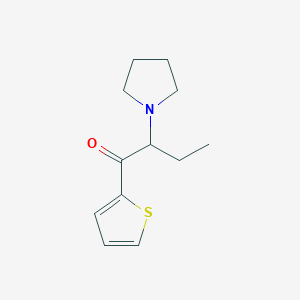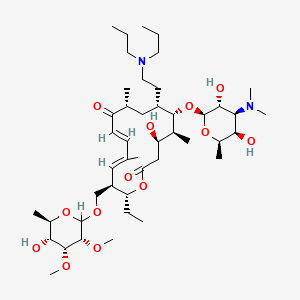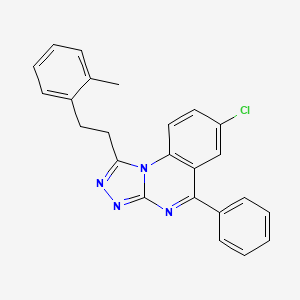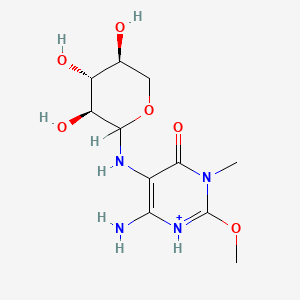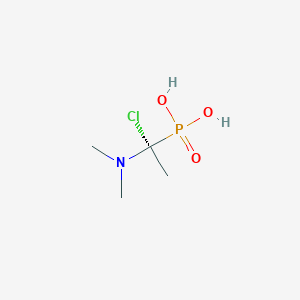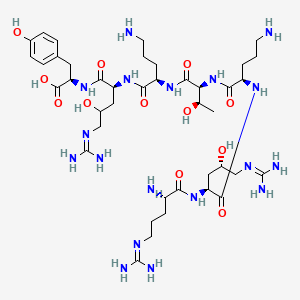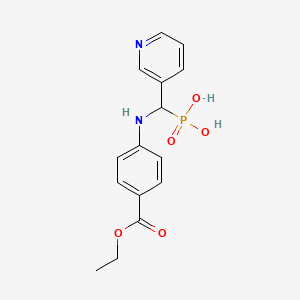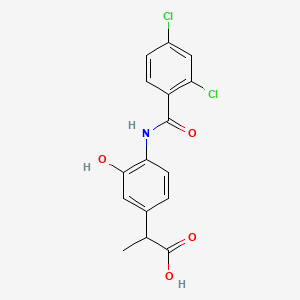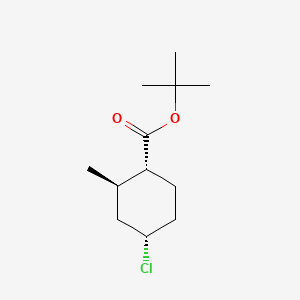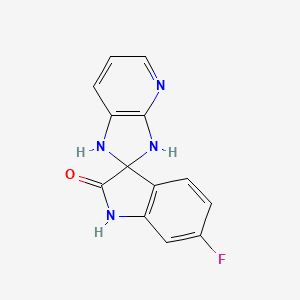
1,3-Dihydro-6'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the spiro linkage: This step involves the formation of the spiro center, often through a nucleophilic substitution or cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spiroimidazoles: Compounds with a spiro linkage involving an imidazole moiety.
Fluorinated Spiro Compounds: Compounds with a spiro linkage and fluorine atom.
Uniqueness
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of a spiro linkage, imidazo[4,5-b]pyridine core, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93500-51-7 |
|---|---|
Formule moléculaire |
C13H9FN4O |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
6'-fluorospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C13H9FN4O/c14-7-3-4-8-10(6-7)16-12(19)13(8)17-9-2-1-5-15-11(9)18-13/h1-6,17H,(H,15,18)(H,16,19) |
Clé InChI |
KCGNTCWMWZJFPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC3(N2)C4=C(C=C(C=C4)F)NC3=O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




